Overcoming P-gp-Mediated Taxane Resistance: Retention of Potency in Resistant Cell Lines
Sabizabulin maintains potent cytotoxic activity in cancer cell lines that overexpress P-glycoprotein (P-gp), a primary efflux pump that confers resistance to taxanes. In contrast, taxanes like paclitaxel are known substrates for P-gp and show significantly reduced efficacy in these models. [1]
| Evidence Dimension | In vitro cytotoxicity in P-gp overexpressing PC-3/TxR cell line |
|---|---|
| Target Compound Data | Sabizabulin (Compound II) exhibits 1.7~4.3 fold higher potency than comparator IAT in multiple cancer cell lines, including the P-gp overexpressing PC-3/TxR line. |
| Comparator Or Baseline | Compound IAT (a structurally related analog), and taxanes (e.g., paclitaxel, docetaxel) which are P-gp substrates. [1] |
| Quantified Difference | Sabizabulin maintains low nanomolar IC50 values in the PC-3/TxR taxane-resistant cell line. In a direct comparison, Sabizabulin was 1.7 to 4.3 times more potent than compound IAT across a panel of cell lines, including resistant ones. |
| Conditions | SRB assay using PC-3/TxR cells (prostate cancer) engineered to overexpress P-glycoprotein. |
Why This Matters
This evidence demonstrates that Sabizabulin is not a substrate for P-gp, offering a quantifiable advantage for research on taxane-resistant cancers and a potential alternative for patients who have progressed on taxane therapies.
- [1] Deng, S., Krutilina, R. I., Hartman, K. L., Chen, H., Parke, D. N., Wang, Y., ... & Li, W. (2020). An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance. Molecular Cancer Therapeutics, 19(2), 348-358. View Source
